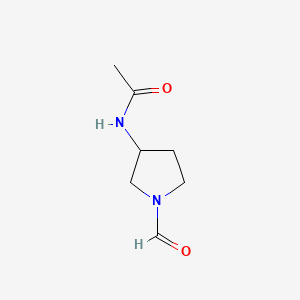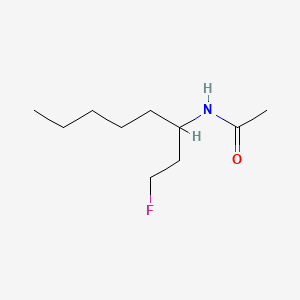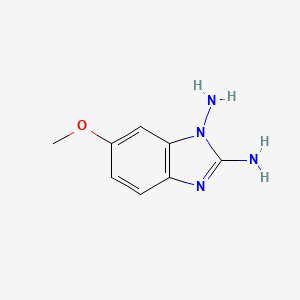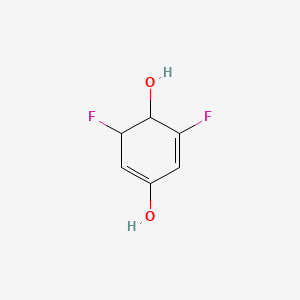![molecular formula C11H18Cl2Si B575145 Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane CAS No. 168270-65-3](/img/structure/B575145.png)
Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane is an organosilicon compound with the molecular formula C11H18Cl2Si. This compound is characterized by the presence of an allyl group and a cyclohexenyl group attached to a silicon atom, which is also bonded to two chlorine atoms. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane typically involves the reaction of allyl chloride with cyclohexenyl-ethyl-silane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-2 atm. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored using advanced analytical techniques to ensure consistent product quality. The final product is then subjected to rigorous quality control measures before being packaged and distributed .
Análisis De Reacciones Químicas
Types of Reactions
Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as alkoxy or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols are used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Alkoxy, amino, or thio-substituted silanes.
Aplicaciones Científicas De Investigación
Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and the development of silicon-based biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include nucleophilic substitution, addition, and elimination reactions .
Comparación Con Compuestos Similares
Similar Compounds
Allyltrimethylsilane: Similar structure but with three methyl groups instead of the cyclohexenyl-ethyl group.
Cyclohexenylmethyl-dichlorosilane: Contains a cyclohexenyl group but lacks the allyl group.
Ethyl-dichlorosilane: Contains an ethyl group but lacks the allyl and cyclohexenyl groups.
Uniqueness
Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane is unique due to the presence of both an allyl group and a cyclohexenyl-ethyl group attached to the silicon atom. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propiedades
IUPAC Name |
dichloro-[1-(cyclohexen-1-yl)ethyl]-prop-2-enylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Cl2Si/c1-3-9-14(12,13)10(2)11-7-5-4-6-8-11/h3,7,10H,1,4-6,8-9H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJBCHLQXQZNGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CCCCC1)[Si](CC=C)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701264 |
Source


|
| Record name | Dichloro[1-(cyclohex-1-en-1-yl)ethyl](prop-2-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168270-65-3 |
Source


|
| Record name | Dichloro[1-(cyclohex-1-en-1-yl)ethyl](prop-2-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
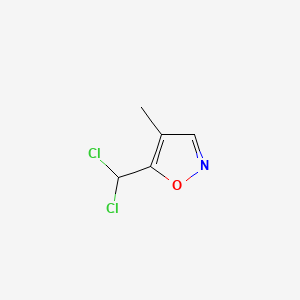
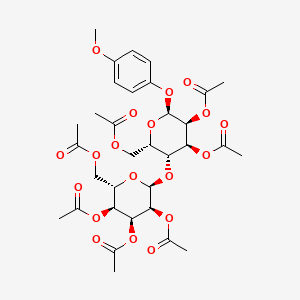
![(trans,trans)-3,4,5-Trifluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B575066.png)
![2-[(E)-prop-1-enoxy]pyridine](/img/structure/B575068.png)
![Spiro[bicyclo[4.1.0]heptane-7,1-cyclopentan]-3-ol, 2-methyl-, [1-alpha-,6-alpha-,7-ba-(2R*,3S*)]- (9](/img/new.no-structure.jpg)
![Cyclopenta[4,5]pyrrolo[1,2-a]benzimidazole](/img/structure/B575071.png)
![7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B575074.png)
